H-Gly-Gly-Gly-NH2 HCl

Description

The exact mass of the compound H-Gly-Gly-Gly-NH2 HCl is 224.0676180 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality H-Gly-Gly-Gly-NH2 HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Gly-Gly-Gly-NH2 HCl including the price, delivery time, and more detailed information at info@benchchem.com.

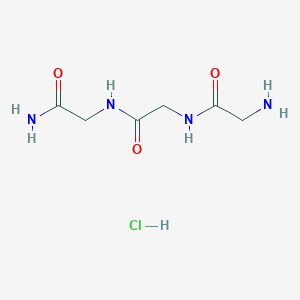

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O3.ClH/c7-1-5(12)10-3-6(13)9-2-4(8)11;/h1-3,7H2,(H2,8,11)(H,9,13)(H,10,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKDNPSTDGMVNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)NCC(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-Gly-Gly-Gly-NH2 HCl: Chemical Properties, Structure, and Applications for the Research Professional

This guide provides a comprehensive technical overview of H-Gly-Gly-Gly-NH2 HCl (Glycylglycylglycine amide hydrochloride), a tripeptide of significant interest to researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, this document delves into the core chemical properties, structural attributes, synthesis, and key applications of this molecule, offering field-proven insights and practical methodologies.

Introduction: The Versatility of a Simple Tripeptide

H-Gly-Gly-Gly-NH2 HCl is the hydrochloride salt of a simple tripeptide amide composed of three repeating glycine units. Its value in scientific research and pharmaceutical development stems from its unique combination of properties. The glycine residues provide flexibility and hydrophilicity, while the C-terminal amide and N-terminal amine offer key reactive handles for further chemical modification. This seemingly simple molecule serves as a versatile building block in peptide synthesis, a stabilizing agent in protein formulations, and a linker in complex bioconjugates, making it a valuable tool in the modern molecular toolbox.[1]

Core Chemical and Structural Properties

A thorough understanding of the fundamental physicochemical properties of H-Gly-Gly-Gly-NH2 HCl is paramount for its effective use in experimental design.

Identification and Basic Properties

| Property | Value | Source(s) |

| Chemical Name | Glycylglycylglycine amide hydrochloride | [1] |

| Synonyms | H-Gly-Gly-Gly-NH2 HCl, Triglycine amide hydrochloride | N/A |

| CAS Number | 35790-47-7 | [1] |

| Molecular Formula | C6H13ClN4O3 | [1] |

| Molecular Weight | 224.65 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Storage Conditions | Store at ≤-4°C | [1] |

Structural Representation

The structure of H-Gly-Gly-Gly-NH2 HCl is characterized by three glycine units linked by peptide bonds, with a free amino group at the N-terminus (protonated in the hydrochloride salt form) and a carboxamide group at the C-terminus.

Caption: Chemical structure of H-Gly-Gly-Gly-NH2 HCl.

Physicochemical Characteristics

| Property | Value | Remarks | Source(s) |

| Melting Point | Not available for the hydrochloride salt. The free base, Glycyl-glycyl-glycine, has a melting point of 240-250 °C. | The presence of the hydrochloride salt will alter the melting point. | [2] |

| Solubility | Soluble in water. | The high polarity of the peptide backbone and the presence of the charged termini contribute to its aqueous solubility. It is expected to have good solubility in other polar aprotic solvents like DMSO and DMF. | [1][3] |

| pKa | The pKa of the N-terminal amino group is estimated to be around 8.0. | This is a typical pKa for the N-terminal amine of a small peptide. The pKa of the related glycinamide hydrochloride is 8.20 at 20°C. | [4] |

Synthesis and Characterization

The synthesis of H-Gly-Gly-Gly-NH2 HCl is most efficiently achieved through solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol outlines the manual synthesis of H-Gly-Gly-Gly-NH2 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink amide resin. The Rink amide resin is specifically chosen to yield a C-terminal amide upon cleavage.

Starting Materials:

-

Rink amide resin

-

Fmoc-Gly-OH

-

Coupling agent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection agent (20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Experimental Workflow:

Sources

Technical Guide: H-Gly-Gly-Gly-NH2 HCl as a Building Block in Peptide Chemistry

Executive Summary

H-Gly-Gly-Gly-NH2 HCl (Glycylglycylglycine amide hydrochloride) is a specialized tripeptide building block characterized by its high hydrophilicity, structural flexibility, and C-terminal amidation. Unlike its free acid counterpart (H-Gly-Gly-Gly-OH), the amide form eliminates the C-terminal negative charge, making it an ideal nucleophile for enzymatic ligation and a neutral spacer in bioconjugation.

This guide details the technical application of H-Gly-Gly-Gly-NH2 HCl in two primary workflows: Sortase A-mediated protein ligation and Solid-Phase Peptide Synthesis (SPPS) . It provides validated protocols, mechanistic insights, and structural logic for researchers in drug discovery and protein engineering.

Physicochemical Profile & Handling

Before integrating this reagent into complex workflows, its fundamental properties must be understood to ensure experimental reproducibility.

| Property | Specification | Technical Implication |

| Chemical Formula | C₆H₁₂N₄O₃[1] · HCl | Hydrochloride salt enhances aqueous solubility (>50 mg/mL). |

| Molecular Weight | 224.65 g/mol | Low MW allows for easy removal via dialysis or size-exclusion chromatography (SEC) after ligation. |

| C-Terminus | Amide (-CONH₂) | Critical: Mimics the native peptide backbone; prevents C-terminal ionization, altering pI and solubility profiles compared to free acid forms. |

| N-Terminus | Primary Amine (-NH₂) | The reactive nucleophile for peptide coupling or enzymatic attack. |

| Solubility | Water, PBS, Tris | Highly soluble in aqueous buffers; no organic co-solvents (DMSO/DMF) required, preserving protein integrity. |

| Storage | -20°C, Desiccated | Hygroscopic. Equilibrate to room temperature before opening to prevent hydrolysis. |

Core Application: Sortase A-Mediated Ligation

The most high-value application of H-Gly-Gly-Gly-NH2 HCl is as a nucleophile in Sortase A (SrtA) transpeptidation. SrtA recognizes the motif LPXTG (Leu-Pro-X-Thr-Gly) on a target protein, cleaves it, and ligates an oligoglycine nucleophile to the threonine.[2][3]

Mechanistic Logic

Why use H-Gly-Gly-Gly-NH2 specifically?

-

Nucleophilic Efficiency: SrtA requires at least two N-terminal glycines for optimal kinetics. The triglycine (GGG) motif exhibits superior catalytic efficiency (

) compared to mono- or diglycines. -

Charge Neutralization: The C-terminal amide ensures the newly attached tail is neutral. If the free acid (H-GGG-OH) were used, the final product would introduce a C-terminal carboxylate (negative charge), potentially disrupting the electrostatic surface of the target protein or interfering with downstream assays.

-

End-Capping: It serves as a perfect "cap" to terminate a protein sequence chemically or to introduce a spacer for subsequent solution-phase modifications.

Visualization: The Sortase A Catalytic Cycle

The following diagram illustrates the entry point of H-Gly-Gly-Gly-NH2 HCl into the enzymatic cycle.

Caption: Kinetic pathway of Sortase A ligation. H-Gly-Gly-Gly-NH2 acts as the incoming nucleophile to resolve the thioester intermediate.

Validated Protocol: C-Terminal Modification

Objective: Ligate H-Gly-Gly-Gly-NH2 to a target protein containing a C-terminal LPETG motif.

Reagents:

-

Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5. (Calcium is obligate for SrtA activity).

-

Enzyme: Recombinant Sortase A (wild-type or pentamutant).

-

Nucleophile: H-Gly-Gly-Gly-NH2 HCl (Stock: 50 mM in buffer).

Step-by-Step Workflow:

-

Equilibration: Dissolve the target protein (LPETG-tag) in the reaction buffer to a final concentration of 20–50 µM.

-

Nucleophile Addition: Add H-Gly-Gly-Gly-NH2 HCl to a final concentration of 2–5 mM .

-

Expert Insight: A 50-100x molar excess of the nucleophile over the protein substrate drives the equilibrium toward ligation and prevents hydrolysis (where water acts as the nucleophile).

-

-

Initiation: Add Sortase A to a final concentration of 1–5 µM (approx. 0.1 molar equivalent of the target protein).

-

Incubation: Incubate at 37°C for 2–4 hours or 4°C overnight.

-

Termination: Stop reaction by adding EDTA (final 20 mM) to chelate Ca²⁺, or immediately purify.

-

Purification: Remove excess H-Gly-Gly-Gly-NH2 and enzyme via Size Exclusion Chromatography (SEC) or dialysis. The large size difference (Protein > 10kDa vs. Tripeptide ~0.2kDa) makes separation efficient.

Application: Building Block in Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), H-Gly-Gly-Gly-NH2 HCl is utilized as a pre-formed block to improve synthesis quality.

Strategic Advantages

-

Suppression of Deletion Sequences: Coupling single Glycine residues sequentially is generally easy, but repetitive steps increase the probability of n-1 deletions. Using a trimer block (GGG) reduces three coupling steps to one.

-

Solubility Management: Glycine-rich sequences often aggregate on-resin (beta-sheet formation), leading to difficult couplings. Introducing the GGG motif as a single, high-purity block can bypass the aggregation kinetics associated with stepwise elongation.

-

C-Terminal Amidation: If used in solution-phase convergent synthesis, the pre-existing amide eliminates the need for a separate amidation step.

Workflow Comparison

The diagram below contrasts the stepwise approach with the block coupling approach using H-Gly-Gly-Gly-NH2.

Caption: Block coupling significantly reduces cycle time and solvent consumption while minimizing truncation errors.

(Note: For SPPS, the N-terminus of the block would typically need protection (Fmoc), or if using H-GGG-NH2 in solution phase, it acts as the C-terminal component coupling to an activated fragment.)

Quality Control & Troubleshooting

To ensure the integrity of the H-Gly-Gly-Gly-NH2 HCl block:

-

Purity Check (HPLC):

-

Column: C18 Reverse Phase (e.g., 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

-

Gradient: 0–10% B over 20 min (Highly polar; elutes early).

-

Detection: 214 nm (Peptide bond).

-

-

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺: ~189.2 Da (Free base mass + H).

-

Note: The HCl contributes to the salt weight but dissociates in MS.

-

-

Troubleshooting Ligation:

-

Issue: Low ligation yield.

-

Solution: Increase H-Gly-Gly-Gly-NH2 concentration to 5 mM or 10 mM. Verify pH is 7.5 (Sortase is pH sensitive). Ensure Calcium is present (10 mM).[4]

-

References

-

Sortase A-Mediated Bioconjugation and Nucleophile Screening Title: Comparison of alternative nucleophiles for Sortase A-mediated bioconjugation and application in neuronal cell labelling. Source: ResearchGate (2025). URL:[Link]

-

Sortase A Mechanism & Structure Title: Structural and functional insights of sortases and their interactions with antivirulence compounds. Source: PubMed Central (PMC). URL:[Link]

-

Glycine Solubility & Thermodynamics Title: Solubility Properties of Glycine in Aqueous NH4Cl and (NH4)2SO4 Solutions.[5] Source: Physical Chemistry Research. URL:[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Production of unnaturally linked chimeric proteins using a combination of sortase-catalyzed transpeptidation and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The divergent roles of sortase in the biology of Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mabel.wwu.edu [mabel.wwu.edu]

- 5. Solubility Properties of Glycine in Aqueous NH4Cl and (NH4)2SO4 Solutions from T = 288.15 K to 308.15 K [physchemres.org]

Methodological & Application

Application Notes and Protocols: H-Gly-Gly-Gly-NH2 HCl as a Flexible Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in ADC Design

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1] This synergy allows for the selective delivery of therapeutic payloads to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic index. The success of an ADC is critically dependent on the thoughtful design of its three core components: the antibody, the cytotoxic payload, and the linker that covalently connects them.

The linker is arguably the most nuanced component of an ADC, as it must balance two opposing requirements: steadfast stability in systemic circulation to prevent premature drug release, and efficient cleavage to liberate the active payload upon internalization into the target cancer cell.[] Linker chemistry, therefore, directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[3]

This application note focuses on the utility of H-Gly-Gly-Gly-NH2 HCl (triglycine hydrochloride) as a foundational element for constructing flexible, hydrophilic linkers in ADC development. We will explore the scientific rationale behind using a glycine-rich linker and provide detailed protocols for its incorporation into an ADC, from the synthesis of a bifunctional drug-linker conjugate to the final characterization of the ADC.

The Rationale for a Flexible, Hydrophilic Linker: The Triglycine Advantage

The physicochemical properties of the linker have a profound impact on the overall characteristics of the ADC. Hydrophobic payloads, which are common in ADC development, can induce aggregation, particularly at higher drug-to-antibody ratios (DARs). This aggregation can lead to rapid clearance from circulation, reduced tumor penetration, and potential immunogenicity.[4] Incorporating a hydrophilic linker can mitigate these challenges.

The triglycine motif offers several key advantages as a linker component:

-

Enhanced Hydrophilicity: Glycine, the simplest amino acid, is inherently polar. A triglycine sequence significantly increases the hydrophilicity of the linker, which can help to counterbalance the hydrophobicity of the payload.[4][5] This improved solubility can facilitate the conjugation process in aqueous buffers and reduce the propensity for ADC aggregation.[4]

-

Flexibility: The absence of a side chain in glycine residues provides maximal conformational freedom.[6] This flexibility can be advantageous in ensuring that the payload does not interfere with the antibody's binding to its target antigen.

-

Biocompatibility and Stability: Short peptide sequences like triglycine are generally biocompatible and stable. While peptide linkers can be designed for specific enzymatic cleavage, the Gly-Gly-Gly sequence itself is not a primary target for common lysosomal proteases like cathepsin B, which often target sequences like Val-Cit or Phe-Lys.[] This inherent stability means that the triglycine motif primarily serves as a flexible, hydrophilic spacer, with payload release being dictated by a separate, strategically placed cleavable moiety (e.g., a dipeptide recognized by a protease or a pH-sensitive hydrazone).

Conceptual ADC Design Employing a Triglycine Linker

A common strategy in ADC design is to create a drug-linker conjugate that can be attached to the antibody. In the context of this application note, we will consider the synthesis of a maleimide-functionalized drug-linker conjugate for attachment to reduced cysteine residues on the antibody. This approach allows for a more controlled drug-to-antibody ratio compared to conjugation to lysine residues.

The conceptual structure of our target ADC is illustrated below:

Figure 1: Conceptual Structure of an ADC with a Triglycine-Containing Linker. This diagram illustrates the components of a model ADC, highlighting the position of the triglycine motif within the broader linker structure.

PART 1: Synthesis of a Maleimide-Functionalized Drug-Linker Conjugate (MC-GGG-VC-PABC-MMAE)

This protocol describes a plausible synthetic route to create a drug-linker conjugate where the triglycine unit is incorporated. This is a multi-step synthesis that requires expertise in organic chemistry.

Materials and Reagents:

-

H-Gly-Gly-Gly-NH2 HCl

-

Fmoc-Val-Cit-PABC-PNP

-

Maleimidocaproic acid (MC)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Monomethyl auristatin E (MMAE)

-

Piperidine

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Synthetic Workflow:

Sources

- 1. books.rsc.org [books.rsc.org]

- 3. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. agilent.com [agilent.com]

- 6. Page Not Found. - Bio-Synthesis, Inc. - [biosyn.com]

Application Notes and Protocols: H-Gly-Gly-Gly-NH2 HCl in Advanced Drug Delivery Systems

Introduction: The Emerging Role of Triglycine Linkers in Targeted Therapeutics

In the landscape of advanced drug delivery, the design of the linker molecule is as critical as the choice of the therapeutic agent and the carrier system. The linker dictates the stability of the drug conjugate in circulation and the efficiency of its release at the target site. H-Gly-Gly-Gly-NH2 HCl (Triglycine amide hydrochloride) is a simple yet versatile tripeptide that is gaining attention as a component in drug delivery systems. Its inherent properties, such as high water solubility, low toxicity, and biocompatibility, make it an attractive building block for constructing sophisticated drug carriers.[1][2] This document provides a comprehensive guide for researchers on the application of H-Gly-Gly-Gly-NH2 HCl as a cleavable linker in nanoparticle-based drug delivery systems, with a focus on targeted cancer therapy.

The rationale behind using a triglycine linker lies in its potential for selective cleavage by enzymes that are overexpressed in the tumor microenvironment, such as lysosomal proteases like cathepsins.[3][4][5] This enzyme-responsive drug release mechanism can enhance the therapeutic index of potent cytotoxic drugs by minimizing their systemic exposure and maximizing their concentration at the site of action.[1][6] Furthermore, the hydrophilic nature of the triglycine peptide can improve the solubility and pharmacokinetic profile of the drug conjugate.[7]

These application notes will provide detailed protocols for the synthesis of a triglycine-drug conjugate, its incorporation into a nanoparticle formulation, and the subsequent in vitro characterization and evaluation of the delivery system.

Mechanism of Action: Enzyme-Mediated Drug Release

The core principle behind the use of a triglycine linker in targeted drug delivery is the selective enzymatic cleavage within the lysosomal compartment of cancer cells. After a nanoparticle carrying the triglycine-drug conjugate is internalized by a cancer cell, typically through endocytosis, it is trafficked to the lysosome. The acidic environment and the presence of a high concentration of proteases within the lysosome facilitate the cleavage of the peptide linker, releasing the active drug to exert its cytotoxic effect.

Caption: Workflow of triglycine linker-mediated drug release.

Experimental Protocols

Protocol 1: Synthesis of Doxorubicin-Triglycine Conjugate (DOX-GGG-NH2)

This protocol describes the conjugation of doxorubicin (DOX) to H-Gly-Gly-Gly-NH2 through a pH-sensitive hydrazone bond.[7][8]

Materials:

-

Doxorubicin hydrochloride (DOX·HCl)

-

H-Gly-Gly-Gly-NH2·HCl

-

6-Maleimidocaproic acid hydrazide

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Trifluoroacetic acid (TFA)

-

Dimethylformamide (DMF), anhydrous

-

Methanol

-

Dichloromethane (DCM)

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates and High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

Procedure:

-

Activation of 6-Maleimidocaproic acid hydrazide:

-

Dissolve 6-maleimidocaproic acid hydrazide (1.1 eq), DCC (1.1 eq), and NHS (1.2 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 4 hours to form the NHS-activated ester.

-

Monitor the reaction by TLC.

-

-

Conjugation to H-Gly-Gly-Gly-NH2:

-

In a separate flask, dissolve H-Gly-Gly-Gly-NH2·HCl (1 eq) in anhydrous DMF and add triethylamine (2 eq) to neutralize the hydrochloride salt.

-

Add the solution of the NHS-activated 6-maleimidocaproic acid hydrazide to the triglycine solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the formation of the maleimide-GGG-hydrazide intermediate by HPLC.

-

-

Purification of Maleimide-GGG-hydrazide:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Purify the filtrate by preparative HPLC to obtain the pure maleimide-GGG-hydrazide intermediate.

-

-

Formation of Hydrazone Linkage with Doxorubicin:

-

Dissolve doxorubicin hydrochloride (1 eq) and the purified maleimide-GGG-hydrazide (1.2 eq) in methanol containing a catalytic amount of TFA.

-

Stir the reaction at room temperature for 24-48 hours, protected from light.[8]

-

Monitor the formation of the DOX-GGG-maleimide conjugate by TLC and HPLC.

-

-

Final Purification:

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or preparative HPLC to yield the final DOX-GGG-maleimide conjugate.

-

Characterize the final product by Mass Spectrometry and NMR.

-

Protocol 2: Formulation of DOX-GGG-Functionalized Liposomes

This protocol describes the preparation of liposomes and the post-insertion of the DOX-GGG conjugate.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide)

-

DOX-GGG-hydrazide (from Protocol 1, with a free hydrazide for post-loading conjugation if DOX is loaded first, or the full DOX-GGG-maleimide for post-insertion)

-

Chloroform and Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Extruder with polycarbonate membranes (100 nm)

-

Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

-

Lipid Film Hydration:

-

Dissolve DPPC, cholesterol, and DSPE-PEG2000-Maleimide in a molar ratio of 55:40:5 in a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvents using a rotary evaporator under vacuum at 40°C to form a thin lipid film.

-

Dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration and Extrusion:

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids (~50°C).

-

Extrude the resulting multilamellar vesicles (MLVs) through a 100 nm polycarbonate membrane multiple times using a mini-extruder to form small unilamellar vesicles (SUVs).

-

-

Conjugation of DOX-GGG-NH2:

-

This step assumes a thiol-maleimide conjugation. For simplicity, we will describe the conjugation of a thiolated peptide. The DOX-GGG-maleimide from protocol 1 can be used to react with a thiolated component on the liposome surface.

-

For a more direct approach, if DOX is loaded into pre-formed liposomes, the external surface can be functionalized with the triglycine linker for subsequent drug attachment. Alternatively, the pre-synthesized DOX-GGG-maleimide can be post-inserted into the liposome bilayer, though this can be less efficient.

-

A more common method is to conjugate a thiolated version of the GGG peptide to the maleimide groups on the liposome surface. Then, DOX can be attached to the peptide.

-

For this protocol, we will assume the post-insertion method for simplicity: Incubate the pre-formed liposomes with a solution of DOX-GGG-maleimide at a 1:100 molar ratio (conjugate:lipid) at 60°C for 1 hour.

-

-

Purification of Functionalized Liposomes:

-

Remove the un-conjugated DOX-GGG-maleimide by size exclusion chromatography.

-

Collect the liposome-containing fractions.

-

Protocol 3: Characterization of Nanoparticles

A. Particle Size and Zeta Potential:

-

Dilute the liposome suspension in PBS (pH 7.4).

-

Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.

B. Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE):

-

Lyse a known amount of the purified liposomal formulation with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated and conjugated drug.

-

Quantify the amount of DOX using a fluorescence spectrophotometer (Excitation: ~480 nm, Emission: ~590 nm).

-

Calculate DLE and EE using the following formulas:

-

DLE (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

-

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

-

Protocol 4: In Vitro Drug Release Study

This protocol assesses the drug release profile in simulated physiological and lysosomal pH conditions.[8][9]

Materials:

-

DOX-GGG-liposomes

-

PBS (pH 7.4) and Acetate buffer (pH 5.0)

-

Dialysis tubing (MWCO 10 kDa)

-

Thermostatic shaker

Procedure:

-

Place 1 mL of the DOX-GGG-liposome formulation into a dialysis bag.

-

Immerse the dialysis bag in 50 mL of release buffer (either pH 7.4 PBS or pH 5.0 acetate buffer).

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer.

-

Quantify the amount of released DOX in the collected samples using fluorescence spectrophotometry.

-

Plot the cumulative drug release (%) versus time.

Protocol 5: Enzymatic Cleavage Assay

This protocol evaluates the cleavage of the triglycine linker by Cathepsin B.[4][5]

Materials:

-

DOX-GGG-liposomes

-

Human Cathepsin B enzyme

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Fluorescence spectrophotometer

Procedure:

-

In a 96-well plate, add the DOX-GGG-liposomes to the assay buffer.

-

Add a solution of activated Cathepsin B to initiate the reaction. A control group without the enzyme should be included.

-

Incubate the plate at 37°C.

-

The cleavage of the linker and release of DOX will lead to a change in the fluorescence signal. Monitor the fluorescence intensity over time.

-

Alternatively, at different time points, stop the reaction and analyze the samples by HPLC to quantify the amount of cleaved drug.

Protocol 6: In Vitro Cytotoxicity (MTT Assay)

This protocol determines the cell-killing ability of the drug-loaded nanoparticles.[10]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Free DOX·HCl, empty liposomes, and DOX-GGG-liposomes

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of free DOX, empty liposomes, and DOX-GGG-liposomes. Include untreated cells as a control.

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability (%) relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Data Presentation and Visualization

Table 1: Physicochemical Properties of Nanoparticles

| Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) |

| Empty Liposomes | 105 ± 5 | 0.15 ± 0.03 | -15 ± 2 | N/A |

| DOX-GGG-Liposomes | 115 ± 7 | 0.18 ± 0.04 | -12 ± 3 | 8 ± 1.5 |

Data are representative and should be determined experimentally.

Table 2: Comparative In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Free DOX (µM) | Empty Liposomes | DOX-GGG-Liposomes (µM) |

| MCF-7 | 0.5 ± 0.1 | No significant toxicity | 1.2 ± 0.3 |

| HeLa | 0.3 ± 0.08 | No significant toxicity | 0.9 ± 0.2 |

Data are hypothetical and based on expected outcomes. Actual values need to be determined experimentally. The higher IC50 for the liposomal formulation is expected due to the controlled release mechanism. A study on a triglycyl peptide linker showed that the ADC with this linker was more active (5–100-fold lower IC50) than a non-cleavable linker ADC in several cancer cell lines.[3]

Caption: A summary of the experimental workflow.

Conclusion and Future Perspectives

H-Gly-Gly-Gly-NH2 HCl serves as a promising and versatile component in the design of advanced drug delivery systems. Its simplicity, biocompatibility, and potential for enzyme-responsive cleavage make it an excellent candidate for a linker in targeted therapies. The protocols detailed in this guide provide a framework for researchers to synthesize, formulate, and evaluate triglycine-based nanoparticle drug delivery systems. Future work could explore the in vivo efficacy and biodistribution of these systems, as well as the use of triglycine linkers in combination with other targeting ligands to further enhance specificity and therapeutic outcomes.

References

- Wu, et al. (2026). Nanopesticides by Design: A Review of Delivery Platforms, Environmental Fate, and Standards for Safe and Sustainable Crop Protection. MDPI.

-

PubMed. (n.d.). A simple culture protocol to detect peptide-specific cytotoxic T lymphocyte precursors in the circulation. Retrieved from [Link]

- Geraldes, et al. (2020). Glycine microparticles loaded with functionalized nanoparticles for pulmonary delivery.

- Lee, E. S., Gao, Z., & Bae, Y. H. (2008). pH-responsive Nanoparticles for Drug Delivery. PMCID: PMC2630179.

- Singh, R., et al. (n.d.). A New Triglycyl Peptide Linker for Antibody–Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells.

-

MDPI. (n.d.). Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels. Retrieved from [Link]

- Franzen, S., et al. (2018).

- Al-Azzawi, A., et al. (2022).

-

PubMed. (n.d.). Pathways in the synthesis of functionalized glycolipids for liposomal preparations. Retrieved from [Link]

-

PubMed. (n.d.). Gln-Gly cleavage: a dominant dissociation site in the fragmentation of protonated peptides. Retrieved from [Link]

-

iGEM Parts Registry. (2024). Cathepsin B-Cleavable Linker: GFLG. Retrieved from [Link]

- Cui, H., et al. (n.d.).

-

ResearchGate. (n.d.). Solution‐phase enzymatic cleavage of linker‐functionalized model.... Retrieved from [Link]

- Trail, P. A., et al. (2025). Monoclonal Antibody Conjugates of Doxorubicin Prepared with Branched Peptide Linkers: Inhibition of Aggregation by Methoxytriethyleneglycol Chains.

- Szafraniec, J., et al. (n.d.). Functionalized Particles Designed for Targeted Delivery. PMCID: PMC6359074.

-

ACS Publications. (n.d.). Cellular Uptake and Cytotoxicity of Drug–Peptide Conjugates Regulated by Conjugation Site. Retrieved from [Link]

-

MDPI. (n.d.). Peptide-Functionalized Nanomedicine: Advancements in Drug Delivery, Diagnostics, and Biomedical Applications. Retrieved from [Link]

- Zhang, D., et al. (n.d.).

-

MDPI. (n.d.). Anticancer Activity of a pH-Responsive Nanocomposite Based on Silver Nanoparticles and Pegylated Carboxymethyl Chitosan (AgNPs-CMC-PEG) in Breast (MCF 7) and Colon Cancer Cells (HCT 116). Retrieved from [Link]

-

ResearchGate. (n.d.). Liposomes decorated with β-glycine and glycine: Construction, structure and in vitro digestive stability. Retrieved from [Link]

- Dovepress. (2025).

-

Genovis. (2022). NEW! Hydrolysis of Flexible Linkers using GlySERIAS. Retrieved from [Link]

-

Lund University Publications. (n.d.). Novel glycophospholipids: Phospholipase D catalysed synthesis and characterization. Retrieved from [Link]

- ResearchGate. (2025). pH-Responsive Nanoparticles for Drug Delivery.

- Khan, I., et al. (2022).

-

MDPI. (n.d.). Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. Retrieved from [Link]

- Wilson, J. L., et al. (2021).

-

IPHASE Biosciences. (2025). ADC Drugs: Concepts of Linker Cleavage and Payload Release. Retrieved from [Link]

- Li, D., et al. (n.d.). Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs. PMCID: PMC10515152.

-

CD Bioparticles. (n.d.). pH-Responsive Controlled-Release Nanocarriers. Retrieved from [Link]

- MDPI. (2024).

- bioRxiv. (2023).

-

DSpace@MIT. (n.d.). Controlling in Vivo Stability and Biodistribution in Electrostatically Assembled Nanoparticles for Systemic Delivery. Retrieved from [Link]

- Lu, J., et al. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMCID: PMC4018157.

- Beilstein Journals. (2018). On the design principles of peptide–drug conjugates for targeted drug delivery to the malignant tumor site.

-

Abzena. (n.d.). Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. Retrieved from [Link]

- Khan, D. R., et al. (n.d.). Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review. PMCID: PMC6273211.

- Plebanski, M., & Selomulya, C. (2019). Glycine microparticles loaded with functionalized nanoparticles for pulmonary delivery.

- MDPI. (2021). Peptide-Conjugated Nano Delivery Systems for Therapy and Diagnosis of Cancer.

-

PubMed. (n.d.). Delivery of hydrophilic drug doxorubicin hydrochloride-targeted liver using apoAI as carrier. Retrieved from [Link]

- RSC Publishing. (2025).

-

ResearchGate. (n.d.). Recent evolutions in Cathepsin B cleavable linkers for drug release.... Retrieved from [Link]

- ResearchGate. (2025). A New Triglycyl Peptide Linker for Antibody–Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells.

- PubMed. (2017). Functionalizing Nanoemulsions with Carboxylates: Impact on the Biodistribution and Pharmacokinetics in Mice.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. Part:BBa K5237010 - parts.igem.org [parts.igem.org]

- 5. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iphasebiosci.com [iphasebiosci.com]

- 7. researchgate.net [researchgate.net]

- 8. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole inte ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00752F [pubs.rsc.org]

Application Notes and Protocols for H-Gly-Gly-Gly-NH2 HCl in Cell Culture for Studying Peptide Uptake

Introduction: Unlocking Cellular Doors for Peptide Therapeutics

The cellular membrane represents a formidable barrier to the intracellular delivery of therapeutics, particularly for peptides and peptidomimetics. Understanding the mechanisms by which these molecules traverse the cell membrane is paramount for the rational design of drugs with improved absorption and bioavailability. Small, neutral peptides serve as excellent model compounds for these investigations. H-Gly-Gly-Gly-NH2 HCl (triglycinamide hydrochloride) is a simple, stable, and synthetically accessible tripeptide amide that provides an ideal tool for studying the fundamental processes of peptide uptake in a cell culture environment. Its small size and neutral charge at physiological pH make it a putative substrate for specific carrier-mediated transport systems rather than non-specific adsorptive or fluid-phase endocytosis pathways often associated with larger, charged peptides.

This guide provides a comprehensive overview and detailed protocols for utilizing H-Gly-Gly-Gly-NH2 HCl to investigate peptide transport mechanisms in vitro. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable cell-based peptide uptake assays.

Physicochemical Properties of H-Gly-Gly-Gly-NH2 HCl

A thorough understanding of the test compound's properties is the foundation of any robust biological assay. H-Gly-Gly-Gly-NH2 HCl is a white to off-white crystalline powder. Its hydrochloride salt form enhances its solubility in aqueous solutions, which is crucial for preparing stock solutions and for use in cell culture media[1].

| Property | Value | Source |

| Chemical Formula | C₆H₁₂N₄O₃·HCl | [1] |

| Molecular Weight | 224.65 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in water | [2] |

| Storage | ≤ -4°C | [1] |

Part 1: The Primary Mechanism of Uptake - The PEPT1 Gateway

The primary mechanism for the cellular uptake of small di- and tripeptides in intestinal epithelial cells is the proton-coupled oligopeptide transporter 1 (PEPT1), also known as Solute Carrier Family 15 Member 1 (SLC15A1)[1][3]. This high-capacity, low-affinity transporter plays a crucial role in the absorption of digested dietary proteins[1][3]. PEPT1 utilizes the inwardly directed proton gradient across the apical membrane of enterocytes to drive the uptake of its substrates[1]. Due to its broad substrate specificity, PEPT1 is also responsible for the absorption of numerous peptidomimetic drugs, including certain β-lactam antibiotics and ACE inhibitors[4][5].

Given that H-Gly-Gly-Gly-NH2 is a tripeptide, its uptake in intestinal cell models is predominantly mediated by PEPT1. The human colon adenocarcinoma cell line, Caco-2, is widely used for these studies as, when differentiated, it forms a polarized monolayer of enterocytes that expresses PEPT1 on its apical surface, mimicking the intestinal barrier[3].

Part 2: Experimental Design & Workflow

A well-designed experiment to study peptide uptake includes several critical stages, from initial cell culture to final quantitative analysis. The workflow must incorporate appropriate controls to ensure that the observed uptake is a specific, biologically mediated process.

Part 3: Detailed Experimental Protocols

The following protocols provide a robust framework for conducting peptide uptake studies. It is crucial to optimize parameters such as incubation time and peptide concentration for your specific cell line and experimental goals.

Protocol 1: Determination of Non-Toxic Working Concentration (MTT Assay)

Before initiating uptake studies, it is essential to determine the concentration range of H-Gly-Gly-Gly-NH2 HCl that does not adversely affect cell viability. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity[1][6].

Materials:

-

Caco-2 cells

-

Complete culture medium (e.g., DMEM with 20% FBS, 1% Non-Essential Amino Acids, 1% Penicillin-Streptomycin)[7]

-

H-Gly-Gly-Gly-NH2 HCl

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Caco-2 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere and grow for 24 hours[6].

-

Peptide Treatment: Prepare serial dilutions of H-Gly-Gly-Gly-NH2 HCl in complete culture medium. A suggested starting range is 10 µM to 1 mM[6]. Remove the old medium from the cells and add 100 µL of the peptide-containing medium to each well. Include a "vehicle control" group with medium only. Incubate for a period relevant to your planned uptake assay (e.g., 1-4 hours).

-

MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader[6].

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations for your uptake assay that show >90% cell viability. While glycine itself is generally considered non-toxic[8], it is crucial to test the specific peptide amide.

Protocol 2: Cellular Uptake Assay

This protocol details the core experiment to measure the intracellular accumulation of H-Gly-Gly-Gly-NH2.

Materials:

-

Differentiated Caco-2 cells (cultured for ~21 days post-confluence) in 24-well plates

-

H-Gly-Gly-Gly-NH2 HCl

-

Transport buffer (e.g., HBSS with 10 mM HEPES, pH 6.5 for optimal PEPT1 activity)

-

PEPT1 inhibitor: Glycyl-sarcosine (Gly-Sar)[2][3] or Cefadroxil[4]

-

Ice-cold PBS

-

Cell lysis buffer (e.g., RIPA buffer or 0.1% Triton X-100 in PBS)

-

Protease Inhibitor Cocktail (add to lysis buffer just before use at a 1:100 ratio)[9][10]

Procedure:

-

Preparation: Prepare the following solutions in transport buffer (pH 6.5):

-

Cell Washing: Gently wash the Caco-2 cell monolayers twice with pre-warmed (37°C) transport buffer.

-

Incubation:

-

Test Group (37°C): Add the Test Solution to the wells.

-

Low-Temperature Control (4°C): Place a plate on ice, add ice-cold Test Solution. This control distinguishes active transport from passive diffusion and non-specific binding, as active transport is energy-dependent and significantly reduced at low temperatures[11].

-

Inhibitor Control (37°C): Add the Inhibition Control Solution. This confirms the involvement of PEPT1.

-

-

Incubate all plates for a predetermined time (e.g., 30-60 minutes).

-

Termination of Uptake: Quickly aspirate the solutions and wash the cell monolayers three times with ice-cold PBS to stop the transport process and remove extracellular peptide[12].

-

Cell Lysis: Add 100-200 µL of ice-cold lysis buffer (containing protease inhibitors) to each well. Incubate on ice for 15 minutes with gentle agitation.

-

Harvest Lysate: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Store: Transfer the supernatant (containing the intracellular peptide) to a new tube and store at -80°C until LC-MS/MS analysis. Retain an aliquot for protein quantification.

Protocol 3: Sample Preparation for LC-MS/MS

Proper sample preparation is critical to remove interfering substances like proteins and lipids before analysis[1][13].

Materials:

-

Cell lysate from Protocol 2

-

Acetonitrile (ACN), ice-cold

-

Internal Standard (IS): A stable isotope-labeled version of H-Gly-Gly-Gly-NH2 (e.g., ¹³C, ¹⁵N labeled) is ideal for the most accurate quantification. If unavailable, a structurally similar peptide not present in the sample can be used.

Procedure:

-

Protein Precipitation: To 50 µL of cell lysate, add 100 µL of ice-cold ACN containing the internal standard[3]. This 2:1 ratio of ACN to aqueous sample is effective for precipitating proteins[14].

-

Vortex: Vortex the mixture vigorously for 30 seconds.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect Supernatant: Carefully transfer the supernatant to a new tube or an HPLC vial for LC-MS/MS analysis.

Protocol 4: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required to quantify the peptide within the complex matrix of a cell lysate[15][16][17].

General LC-MS/MS Parameters:

-

LC System: UPLC or HPLC system.

-

Column: A reversed-phase C18 column is suitable for peptide separation[15][17].

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from low to high %B is used to elute the peptide. For example, 0-50% B over 5-10 minutes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) positive ion mode[15].

-

Ionization: Electrospray Ionization (ESI).

-

MRM Transitions: Specific precursor-to-product ion transitions for H-Gly-Gly-Gly-NH2 and the internal standard must be determined by direct infusion of a standard solution. For a similar tripeptide, Pro-Gly-Pro (PGP), transitions of m/z 270 -> 173 and 270 -> 70 were monitored[15].

Analysis:

-

Generate a standard curve by spiking known concentrations of H-Gly-Gly-Gly-NH2 HCl into lysate from untreated cells and preparing them as described in Protocol 3.

-

Inject the prepared samples and standards into the LC-MS/MS system.

-

Quantify the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the peptide in the samples from the standard curve.

Protocol 5: Data Normalization

To account for variations in cell number between wells, it is crucial to normalize the quantified peptide amount to the total protein content in each lysate sample[18]. The Bicinchoninic Acid (BCA) assay is a common and compatible method[19][20].

Materials:

-

Cell lysate aliquots from Protocol 2

-

BCA Protein Assay Kit (contains BCA Reagent A, Reagent B, and a protein standard, e.g., BSA)

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) according to the kit manufacturer's instructions.

-

Prepare Working Reagent (WR): Mix BCA Reagent A and Reagent B, typically at a 50:1 ratio[19].

-

Assay:

-

Calculate Protein Concentration: Generate a standard curve from the BSA standards and determine the protein concentration (in µg/µL or mg/mL) for each lysate sample.

-

Final Calculation: Express the final uptake data as the amount of peptide per amount of total cell protein (e.g., pmol peptide / mg protein).

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High variability between replicates | Inconsistent cell seeding; Incomplete washing; Pipetting errors. | Ensure a homogenous cell suspension before seeding. Be meticulous and consistent with washing steps. Use calibrated pipettes. |

| Low or no detectable uptake | Peptide degradation; Incorrect pH of transport buffer; Low transporter expression; Short incubation time. | Consider adding a broad-spectrum protease inhibitor cocktail to the incubation medium[9]. Ensure transport buffer pH is optimal for PEPT1 (pH 6.0-6.5). Confirm PEPT1 expression in your Caco-2 cell batch. Perform a time-course experiment (e.g., 5, 15, 30, 60 min) to find the optimal incubation time. |

| High signal in low-temperature (4°C) control | High non-specific binding to the cell surface or plate; Passive diffusion. | Ensure thorough and rapid washing with ice-cold PBS. If binding persists, consider a brief acid wash (e.g., glycine-HCl buffer, pH 2.5) to strip surface-bound peptide, though this requires validation[21]. |

| No inhibition with Gly-Sar | Inhibitor concentration too low; Uptake is not PEPT1-mediated. | Use a high, saturating concentration of the inhibitor (e.g., 20-50 mM)[11]. If no inhibition is observed, consider the possibility of another transport mechanism or passive diffusion being dominant for this specific peptide in your cell model. |

| Poor LC-MS/MS signal | Inefficient protein precipitation; Peptide degradation post-lysis; Ion suppression from matrix effects. | Ensure the ACN-to-sample ratio is at least 2:1. Always use fresh lysis buffer with protease inhibitors. Dilute the final sample to reduce matrix effects. Optimize MS source parameters. |

References

- Howl, J., & Jones, S. (2015). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. Methods in Molecular Biology, 1324, 115-128.

- Tiwari, E., T. Gaggar, A., & Wells, J. M. (2023). LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma.

- Tiwari, E., Gaggar, A., & Wells, J. M. (2023). LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma.

- Arakawa, S., et al. (2019). Optimization of the method for analyzing endocytosis of fluorescently tagged molecules: Impact of incubation in the cell culture medium and cell surface wash with glycine-hydrochloric acid buffer. Journal of Controlled Release, 310, 114-121.

-

Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Retrieved from [Link]

-

Waters Corporation. (2018, March 21). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up [Video]. YouTube. [Link]

- Vandermarliere, E., et al. (2013). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of Biomedicine and Biotechnology, 2013, 514578.

- Kawashima, Y., et al. (2012). A method for differential solubilization-based separation of peptides from proteins. Analytical Biochemistry, 421(2), 759-761.

- Matz, C. E., et al. (2012). Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods. Journal of Pharmacological and Toxicological Methods, 66(2), 169-174.

- Farshbaf, M., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Advanced Pharmaceutical Bulletin, 4(Suppl 2), 551–557.

-

ResearchGate. (2015). Does Glycine in solution go bad?. Retrieved from [Link]

-

Boster Biological Technology. (2022). Protease Inhibitor Cocktails: How They Prevent Protein Degradation. Retrieved from [Link]

-

ResearchHub. (2024). BCA Protein Quantitation Assay (Using Thermo Fisher #23227). Retrieved from [Link]

- Goswami, T., et al. (2020). Dihydronicotinamide riboside promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress. PLoS One, 15(11), e0242174.

- Theiss, A. L., et al. (2002). Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. American Journal of Physiology-Gastrointestinal and Liver Physiology, 282(4), G636-G645.

- Zonneveld, M. I., et al. (2019). Evaluation of PepT1 transport of food-derived antihypertensive peptides, Ile-Pro-Pro and Leu-Lys-Pro using in vitro, ex vivo and. UCD Repository.

-

Interchim. (n.d.). Protease Inhibitor Cocktails. Retrieved from [Link]

- Mesnage, R., et al. (2021). Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells. Toxics, 9(5), 104.

-

Reddit. (2024). What is the most reliable way to normalize uptake data from cells in a 96 well plate?. Retrieved from [Link]

-

BioIVT. (n.d.). PEPT1 Transporter Assay. Retrieved from [Link]

- Pikal, M. J., & Shah, S. (2002). Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems. Journal of Pharmaceutical Sciences, 91(11), 2353-2361.

- Rabenau, H. F., et al. (2023).

-

Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

-

ResearchGate. (2017). Protein normalization after BCA assay for western blotting?. Retrieved from [Link]

- Google Patents. (n.d.). Method of producing glycine-stabilized, lyophilized plasma.

- Kim, H., et al. (2023). Grinding Method for Phase Transformation of Glycine. Crystal Growth & Design, 23(5), 3634–3641.

Sources

- 1. opentrons.com [opentrons.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 4. journals.physiology.org [journals.physiology.org]

- 5. bioivt.com [bioivt.com]

- 6. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. goldbio.com [goldbio.com]

- 11. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchhub.com [researchhub.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 21. gilson.com [gilson.com]

Application Notes and Protocols: Bioconjugation Techniques Utilizing H-Gly-Gly-Gly-NH2 HCl Linkers

Abstract

This technical guide provides a comprehensive overview of bioconjugation strategies that employ the H-Gly-Gly-Gly-NH2 HCl (triglycine amide) linker. We delve into the fundamental chemistry, strategic advantages, and practical applications of this short, flexible, and hydrophilic spacer. Detailed, field-proven protocols for the covalent attachment of the triglycine linker to carboxyl-containing biomolecules using carbodiimide chemistry are provided, alongside methodologies for the essential purification and characterization of the final conjugate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the triglycine motif to enhance the performance and stability of their bioconjugates.

Introduction: The Critical Role of Linkers in Bioconjugation

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and therapeutic development.[] The success of complex constructs such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and immobilized enzymes hinges on the properties of the linker that joins the components.[2] An ideal linker must not only form a stable covalent bond but also possess properties that maintain or enhance the function of the constituent molecules.

The H-Gly-Gly-Gly-NH2 linker, a simple tripeptide of glycine with a C-terminal amide, has emerged as a valuable tool in the bioconjugation toolkit. Its selection is often driven by the need for a short, flexible, and hydrophilic spacer.[3][4] Glycine, the smallest amino acid, imparts significant conformational flexibility, while the peptide backbone enhances water solubility. These characteristics can be critical for preventing aggregation, reducing steric hindrance between conjugated partners, and preserving the native conformation and biological activity of proteins.[3][4]

This guide will explore the chemical principles behind using the triglycine linker and provide robust protocols for its successful implementation.

Core Principles: The Chemistry of Triglycine Conjugation

The utility of the H-Gly-Gly-Gly-NH2 linker is centered on its single reactive moiety: the N-terminal primary amine (-NH2). This amine acts as a potent nucleophile, enabling it to form a highly stable amide bond with an activated carboxylic acid group. The C-terminal amide (-CONH2) is chemically inert under typical bioconjugation conditions, ensuring a defined and predictable reaction outcome.

The most common and reliable method for achieving this conjugation is through a two-step carbodiimide reaction, which activates carboxyl groups (-COOH) on a target molecule (e.g., a protein, small molecule drug, or functionalized surface).

The two-step process proceeds as follows:

-

Activation: A water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.

-

Stabilization & Coupling: This intermediate can be stabilized by reacting it with N-hydroxysulfosuccinimide (Sulfo-NHS) to form a more stable Sulfo-NHS ester. This ester is significantly more resistant to hydrolysis in aqueous solutions than the O-acylisourea intermediate, improving reaction efficiency.[5] The primary amine of the H-Gly-Gly-Gly-NH2 linker then attacks the Sulfo-NHS ester, displacing the Sulfo-NHS group and forming a stable amide bond.

This mechanism is foundational for all protocols described herein and is visualized in the workflow below.

Caption: Carbodiimide (EDC/Sulfo-NHS) conjugation workflow.

Strategic Considerations and Applications

The decision to use a triglycine linker is a strategic one, aimed at optimizing the final conjugate's properties.

-

Expertise-Driven Rationale: A primary reason for incorporating a spacer like triglycine is to mitigate steric hindrance. For instance, when conjugating a bulky drug molecule to an antibody, a short spacer can position the drug away from the antibody's antigen-binding site, ensuring that its targeting function is not compromised. Similarly, when immobilizing an enzyme onto a solid support, the linker provides the flexibility needed for the enzyme to adopt its active conformation.

-

Improving Physicochemical Properties: Many potent cytotoxic drugs used in ADCs are highly hydrophobic. Direct conjugation can lead to aggregation and poor solubility of the resulting ADC. The hydrophilic nature of the triglycine peptide backbone can help to offset this hydrophobicity, improving the overall solubility and stability of the conjugate in physiological buffers.[6]

Key Applications:

-

Antibody-Drug Conjugates (ADCs): Used to connect cytotoxic payloads to antibodies, providing a stable linkage that maintains solubility and biological activity.[7][]

-

Peptide-Drug Conjugates (PDCs): Functions as a component of the linker system to ensure proper drug release and stability.[9]

-

Surface Immobilization: Modifies carboxylated surfaces (e.g., nanoparticles, magnetic beads, biosensors) to present a neutral, hydrophilic interface for subsequent biomolecule attachment or to reduce non-specific binding.

-

Fluorescent and Biotin Labeling: Acts as a spacer when attaching probes to proteins, minimizing potential interference of the label with protein function.

Detailed Experimental Protocols

Protocol 1: Covalent Attachment of H-Gly-Gly-Gly-NH2 to a Target Protein

Objective: To covalently conjugate the triglycine spacer to the surface-exposed aspartic acid (Asp) and glutamic acid (Glu) residues of a target protein. This protocol creates a protein-spacer conjugate that can be used in subsequent applications.

Principle of Self-Validation: This protocol employs a two-step activation process, which is critical for minimizing undesirable protein-protein crosslinking that can occur if EDC is used alone.[5] By converting carboxyls to semi-stable NHS esters first, then adding the amine-containing linker, the reaction becomes more specific and controlled. The purification step (Protocol 4.2) is essential for validating the outcome.

Materials and Reagents:

-

Target Protein (e.g., IgG, BSA)

-

H-Gly-Gly-Gly-NH2 HCl

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reaction tubes

Procedure:

-

Reagent Preparation:

-

Prepare all buffers and equilibrate to room temperature.

-

Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in chilled, anhydrous DMSO or water.

-

Prepare a 10 mg/mL solution of H-Gly-Gly-Gly-NH2 HCl in Reaction Buffer.

-

-

Protein Preparation:

-

Dissolve the target protein in Activation Buffer at a concentration of 2-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Activation Buffer using a desalting column.

-

-

Activation of Protein Carboxyl Groups:

-

Add EDC and Sulfo-NHS to the protein solution. The molar ratio is a critical parameter that must be optimized for each protein. A typical starting point is a 50-fold molar excess of both EDC and Sulfo-NHS over the protein.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

| Reagent | Molar Excess (vs. Protein) | Rationale |

| EDC | 20x - 100x | Drives the formation of the O-acylisourea intermediate. |

| Sulfo-NHS | 20x - 100x | Stabilizes the intermediate, increasing reaction efficiency and specificity. |

| GGG-NH2 | 100x - 500x | High excess ensures the activated carboxyls react with the linker, not other protein amines. |

| Table 1: Recommended Molar Excess for Reagents. |

-

Conjugation with Triglycine Linker:

-

Add the H-Gly-Gly-Gly-NH2 solution to the activated protein solution to achieve a final molar excess as determined in your optimization (e.g., 200-fold).

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Reaction Buffer (PBS) if necessary. The reaction of the amine with the NHS ester is most efficient at a slightly alkaline pH.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.

-

Incubate for 15 minutes at room temperature. This will hydrolyze any remaining NHS esters and cap unreacted sites.

-

-

Purification:

-

The final and most critical step is to remove unreacted H-Gly-Gly-Gly-NH2 and other reagents from the protein conjugate. Proceed immediately to Protocol 4.2.

-

Sources

- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Page Not Found. - Bio-Synthesis, Inc. - [biosyn.com]

- 4. polyplus-sartorius.com [polyplus-sartorius.com]

- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Triglycyl Peptide Linker for Antibody-Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Role of Tripeptide-1 (GHK) in Cosmetic Formulations for Enhanced Skin Hydration

Abstract: The pursuit of optimal skin hydration is a cornerstone of dermatological and cosmetic science. Dehydrated skin is characterized by a compromised barrier function, reduced elasticity, and the accelerated appearance of fine lines and wrinkles. Small-chain peptides have emerged as pivotal bioactive ingredients capable of addressing the multifaceted nature of skin hydration. This document provides a comprehensive technical guide on the application of Tripeptide-1 (Glycyl-L-Histidyl-L-Lysine, or GHK), a naturally occurring peptide, in cosmetic formulations designed to enhance skin hydration. We will elucidate its mechanism of action, provide detailed protocols for efficacy testing, and discuss critical formulation considerations for researchers, scientists, and drug development professionals.

Introduction: Tripeptide-1 (GHK) - A Biomimetic Approach to Skin Hydration

Tripeptide-1, chemically known as Glycyl-L-Histidyl-L-Lysine (GHK), is a small peptide first isolated from human plasma.[1][2] Its presence in the body diminishes with age, coinciding with a decline in the skin's regenerative capabilities.[1] In cosmetic science, GHK is often utilized in its copper-complexed form (GHK-Cu or Copper Tripeptide-1) to enhance stability and bioavailability.[1] This peptide acts as a signaling molecule, modulating cellular processes that are fundamental to maintaining a hydrated and youthful complexion.[3] Unlike simple humectants that provide superficial hydration, GHK works at a deeper level to rebuild the skin's extracellular matrix (ECM), thereby improving its intrinsic ability to retain moisture.[4][5]

Key Attributes of Tripeptide-1 (GHK):

-

High Bio-compatibility: As a naturally occurring peptide, GHK exhibits excellent tolerance in topical applications.[6]

-

Low Molecular Weight: Its small size allows for effective penetration into the epidermal and dermal layers of the skin.

-

Signal Transduction: GHK functions as a cellular messenger, activating key pathways involved in skin regeneration and hydration.[7][8]

-

Safety Profile: Tripeptide-1 and its copper complex have been assessed as safe for use in cosmetic formulations at typical concentrations.[9][10][11]

Mechanism of Action: How GHK Enhances Skin Hydration

The primary mechanism by which GHK improves skin hydration is through its profound effects on the synthesis of key extracellular matrix components. A well-structured and robust ECM is essential for maintaining the skin's turgor, elasticity, and moisture content.

2.1 Stimulation of Extracellular Matrix Proteins: GHK has been demonstrated to stimulate the synthesis of collagen and elastin by dermal fibroblasts.[4][5][12] Collagen provides the structural framework of the dermis, and its abundance is directly correlated with the skin's ability to resist mechanical stress and retain water.[13] Elastin imparts elasticity, allowing the skin to return to its original shape after stretching. By boosting the production of these vital proteins, GHK helps to maintain a dense and resilient dermal structure, which is crucial for long-term hydration.[12]

2.2 Promotion of Glycosaminoglycan (GAG) Synthesis: Perhaps most critical to its hydrating properties, GHK significantly increases the production of glycosaminoglycans (GAGs).[2][5] GAGs, including hyaluronic acid, are large polysaccharides that can bind and hold vast amounts of water. Hyaluronic acid is a key molecule in maintaining skin hydration; its decline with age leads to a loss of moisture and the formation of wrinkles.[7] By signaling fibroblasts to produce more GAGs, GHK effectively increases the skin's natural water reservoir, leading to a plumper, more hydrated appearance.[7]

2.3 Enhancement of Skin Barrier Function: A healthy skin barrier is paramount in preventing transepidermal water loss (TEWL).[7] GHK contributes to the repair and maintenance of the skin's protective barrier proteins.[1] By reinforcing the integrity of the stratum corneum, GHK helps to lock in moisture and protect the skin from environmental aggressors.[3][7]

Signaling Pathway for GHK-Mediated Skin Hydration:

Caption: GHK signaling cascade leading to enhanced skin hydration.

Formulation Considerations for Tripeptide-1 (GHK)

The efficacy of GHK in a cosmetic formulation is highly dependent on its stability and bioavailability. As a Senior Application Scientist, it is crucial to address these factors during product development.

-

pH Optimization: Peptides are susceptible to hydrolysis at extreme pH values. The optimal pH for formulations containing GHK is generally between 5.0 and 7.0 to ensure its stability and integrity.[14][15]

-

Solubility and Stability: H-Gly-Gly-Gly-NH2 HCl is a hydrochloride salt, which generally improves water solubility and stability.[16][17] For GHK, complexing with copper (Copper Tripeptide-1) is a common strategy to enhance stability.[1] Formulators should conduct stability testing under various conditions (temperature, light) to ensure the peptide remains active throughout the product's shelf life.[]

-

Penetration Enhancers: While GHK is a small peptide, its penetration can be further enhanced by incorporating it into delivery systems such as liposomes or by using penetration-enhancing excipients. This ensures the peptide reaches its target cells in the dermis.

-

Compatibility: It is essential to assess the compatibility of GHK with other ingredients in the formulation. Certain ingredients, such as strong oxidizing agents, can degrade the peptide.

Efficacy Evaluation Protocols

To substantiate claims of improved skin hydration, a combination of in-vitro and in-vivo testing is recommended. These protocols provide a self-validating system to demonstrate the efficacy of GHK-containing formulations.

4.1 In-Vitro Efficacy Testing

In-vitro studies offer a controlled environment to assess the direct effects of GHK on skin cells.[19]

Objective: To quantify the effect of Tripeptide-1 (GHK) on the synthesis of collagen and hyaluronic acid in human dermal fibroblasts.

Protocol 4.1.1: Collagen Synthesis Assay

-

Cell Culture: Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Seed fibroblasts in 24-well plates. Once confluent, replace the medium with serum-free DMEM for 24 hours. Treat the cells with varying concentrations of GHK (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control for 48-72 hours.

-

Quantification: Collect the cell culture supernatant. Quantify the amount of secreted pro-collagen type I using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the collagen concentration to the total protein content of the cell lysate. Compare the results of GHK-treated cells to the vehicle control. Statistical significance can be determined using a one-way ANOVA.

Protocol 4.1.2: Hyaluronic Acid (HA) Synthesis Assay

-

Cell Culture and Treatment: Follow the same procedure as in Protocol 4.1.1.

-

Quantification: Collect the cell culture supernatant. Measure the concentration of hyaluronic acid using a competitive ELISA-based assay kit.

-

Data Analysis: Normalize the HA concentration to the total protein content. Compare the results of GHK-treated cells to the vehicle control and analyze for statistical significance.

4.2 In-Vivo (Clinical) Efficacy Testing

In-vivo studies are essential to demonstrate the hydrating effects of a final formulation on human skin.

Objective: To evaluate the impact of a cosmetic formulation containing Tripeptide-1 (GHK) on skin hydration and barrier function in human subjects.

Protocol 4.2.1: Short-Term and Long-Term Hydration Study

-

Subject Recruitment: Recruit a panel of 20-30 healthy female subjects aged 30-60 with signs of dry to normal skin.

-

Study Design: This will be a randomized, double-blind, placebo-controlled study. Subjects will apply the GHK-containing formulation to one forearm and a placebo formulation to the other, twice daily for 4 weeks.

-

Instrumentation:

-

Measurement Schedule: Take measurements at baseline (before application) and at multiple time points post-application: 2, 4, and 8 hours (for short-term effects), and after 2 and 4 weeks of consistent use (for long-term effects).

-

Data Analysis: Compare the changes in Corneometer® and Tewameter® readings from baseline for both the active and placebo-treated sites. Statistical analysis (e.g., paired t-test) should be performed to determine the significance of the results.

Experimental Workflow for Efficacy Testing:

Caption: Integrated workflow for in-vitro and in-vivo efficacy testing.

Expected Quantitative Data & Interpretation

The following table summarizes the expected outcomes from the efficacy testing protocols described above.

| Parameter | Methodology | Expected Outcome with GHK Formulation | Interpretation |

| Pro-Collagen I Synthesis | In-Vitro ELISA | Statistically significant, dose-dependent increase compared to control. | Confirms GHK's ability to stimulate foundational ECM protein synthesis. |